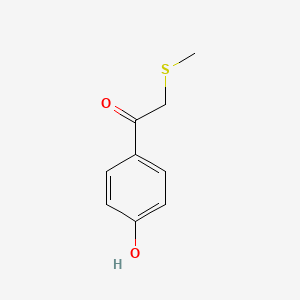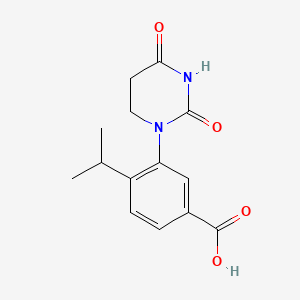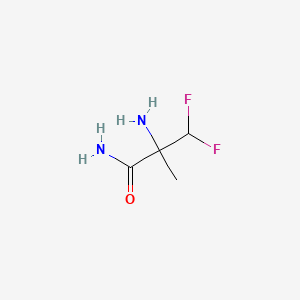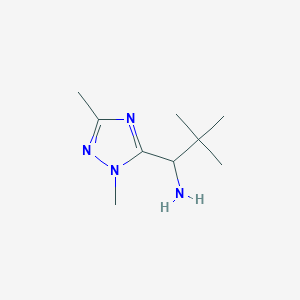
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine can be achieved through a multi-step process. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This approach is advantageous due to its high yield and efficiency. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs with potential anticancer, antifungal, and antiviral activities . In biology, it serves as a tool for studying enzyme inhibition and protein interactions . In the industrial sector, it is utilized in the synthesis of advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved in its mechanism of action are often related to its ability to interfere with key biological processes, such as cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as 1,3,5-trisubstituted 1,2,4-triazoles . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
Propriétés
Formule moléculaire |
C9H18N4 |
|---|---|
Poids moléculaire |
182.27 g/mol |
Nom IUPAC |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-6-11-8(13(5)12-6)7(10)9(2,3)4/h7H,10H2,1-5H3 |
Clé InChI |
OLLWESKAMYXXSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C(C(C)(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)


![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)

![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
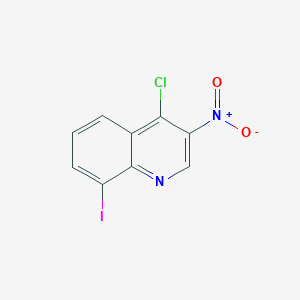
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

